

# Methylation with Dialkyl Carbonates: A Green Approach for Pharmaceutical and Chemical Synthesis

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## Compound of Interest

Compound Name: *Methyltriethylammonium carbonate*

Cat. No.: B8594406

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## Application Notes & Protocols

## Introduction

In the pursuit of sustainable chemical synthesis, the development of environmentally benign reagents and processes is paramount. Methylation, a fundamental transformation in organic chemistry and drug development, has traditionally relied on hazardous reagents such as methyl halides and dimethyl sulfate.<sup>[1][2][3][4][5]</sup> These reagents pose significant health, safety, and environmental risks, including toxicity and the generation of stoichiometric amounts of inorganic salt waste.<sup>[4][5]</sup>

Dimethyl carbonate (DMC) has emerged as a leading green alternative for methylation.<sup>[1][3][4][5][6]</sup> It is a non-toxic, biodegradable reagent that can be produced through clean processes.<sup>[4]</sup> DMC offers tunable reactivity and high selectivity for mono-methylation of various nucleophiles, including phenols, carboxylic acids, and amines.<sup>[1][6]</sup> Reactions with DMC are often catalyzed by bases or phase-transfer catalysts, minimizing waste as the byproducts are typically methanol and carbon dioxide.<sup>[4][5]</sup>

While direct information on "**methyltriethylammonium carbonate**" as a standalone methylation reagent is not readily available in the reviewed literature, the principles of using quaternary ammonium salts as phase-transfer catalysts in conjunction with dialkyl carbonates

are well-established. This document provides detailed protocols and data for methylation reactions using dimethyl carbonate, which can be adapted for use with various catalytic systems, including in-situ generated or pre-formed quaternary ammonium carbonates.

## Data Presentation

**Table 1: O-Methylation of Phenols with Dimethyl Carbonate**

Phenol Substrate	Catalyst /Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Selectivity	Reference
2,4-Dihydroxybenzophenone	K <sub>2</sub> CO <sub>3</sub> / TBAB	-	90-100	-	Good	Regioselective for 4-OH	[2]
Phenol	K <sub>2</sub> CO <sub>3</sub>	Triglyme	150	4.5	Quantitative	O-methylation	[7]
Phenol	TBAB	-	130	-	100	O-methylation	[8]
Phenol	K <sub>2</sub> CO <sub>3</sub> / TBAB	DMC	Reflux	13	80	O-methylation	[8]
Sterically Hindered Phenols	TBAB	-	-	-	Good	O-methylation	[8]

TBAB: Tetrabutylammonium bromide

**Table 2: Methyl Esterification of Carboxylic Acids with Dimethyl Carbonate**

Carboxylic Acid Substrate	Catalyst /Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Notes	Reference
Various (electron-rich & poor)	K <sub>2</sub> CO <sub>3</sub>	DMSO	90	-	Efficient	Tolerates various functional groups	[9]
Acid-sensitive substrates	K <sub>2</sub> CO <sub>3</sub>	DMSO	90	-	High	Minimal racemization	[9]
Ursolic Acid	Acid Catalysts	DMC	-	-	-	Carboxy methylation/methylation	[10]

**Table 3: N-Methylation of Amines with Dimethyl Carbonate**

Amine Substrate	Catalyst /Reductant	Solvent	Temp (°C)	Time (h)	Yield (%)	Selectivity	Reference
Primary Aromatic Amines	Y- and X-type zeolites	-	120-150	-	-	up to 97% mono-N-methylation	[6]
Primary Aromatic Amines	Na-exchanged Y faujasite	Triglyme	130	-	-	up to 95% mono-N-methylation	[11]
Secondary Amines	Iron Complex / Hydrosilane	-	-	-	Good to Excellent	-	[12]
Aniline	Ru/Triphos complex / H <sub>2</sub>	-	-	-	Good to Excellent	N-methylated tertiary amines	[13]

## Experimental Protocols

### Protocol 1: General Procedure for O-Methylation of Phenols

This protocol is based on the phase-transfer catalyzed methylation of phenols using dimethyl carbonate.[2][8]

Materials:

- Phenolic substrate

- Dimethyl carbonate (DMC)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
- tert-Butyl methyl ether (MTBE)
- Hydrochloric acid (aqueous, pH 1)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle or oil bath

Procedure:

- To a round-bottom flask, add the phenolic substrate, potassium carbonate (0.75-1.5 equivalents), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.2 equivalents).
- Add an excess of dimethyl carbonate, which can also serve as the solvent. A typical ratio is 16 moles of DMC per mole of phenol.[8]
- Stir the mixture at a temperature ranging from 90°C to reflux for 5-15 hours.[2][8] The progress of the reaction can be monitored by TLC or GC analysis.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium carbonate.[2]
- To separate the product from the PTC, perform a liquid-liquid extraction. Add MTBE and an aqueous solution of hydrochloric acid (pH 1).[2]
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the product by distillation or column chromatography if necessary.

## Protocol 2: General Procedure for Methyl Esterification of Carboxylic Acids

This protocol describes a base-catalyzed esterification of carboxylic acids using dimethyl carbonate.[9]

Materials:

- Carboxylic acid substrate
- Dimethyl carbonate (DMC)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate or other suitable extraction solvent
- Water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask with a magnetic stirrer
- Heating mantle or oil bath

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid substrate in DMSO.
- Add an excess of dimethyl carbonate to the solution.

- Add a catalytic amount of potassium carbonate.
- Heat the reaction mixture to 90°C and stir until the reaction is complete, as monitored by TLC or LC-MS.[9]
- Cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract the product with ethyl acetate or another suitable organic solvent.
- Combine the organic extracts, wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the resulting methyl ester by column chromatography or distillation.

## Protocol 3: General Procedure for N-Methylation of Amines

This protocol outlines the reductive N-methylation of amines using dimethyl carbonate as a C1 source.[13]

Materials:

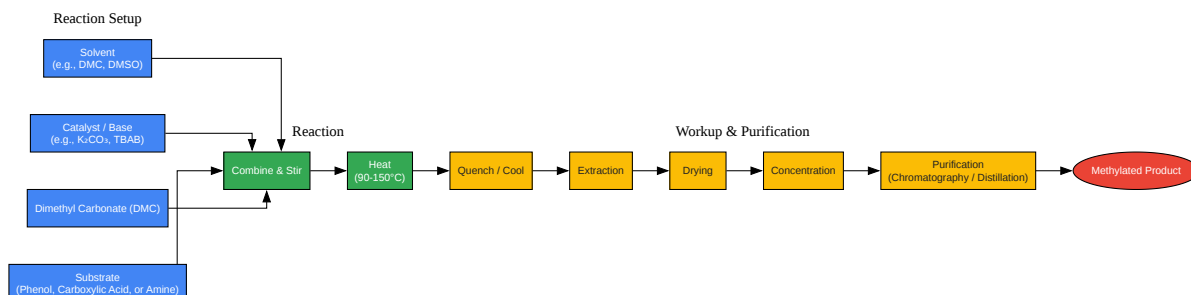
- Amine substrate
- Dimethyl carbonate (DMC)
- Ruthenium-based catalyst (e.g., in situ formed Ru/Triphos complex)
- Molecular hydrogen (H<sub>2</sub>)
- Suitable solvent (as determined by the specific catalytic system)
- Standard equipment for reactions under a hydrogen atmosphere (e.g., autoclave or balloon)

#### Procedure:

- In a reaction vessel suitable for hydrogenation, combine the amine substrate, dimethyl carbonate, and the ruthenium catalyst.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure.
- Heat the reaction mixture to the specified temperature and stir.
- Monitor the reaction progress by an appropriate method (e.g., GC-MS, LC-MS).
- Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
- Work up the reaction mixture according to the specific catalyst system used. This may involve filtration to remove the catalyst followed by extraction and solvent removal.
- Purify the N-methylated amine product by column chromatography or distillation.

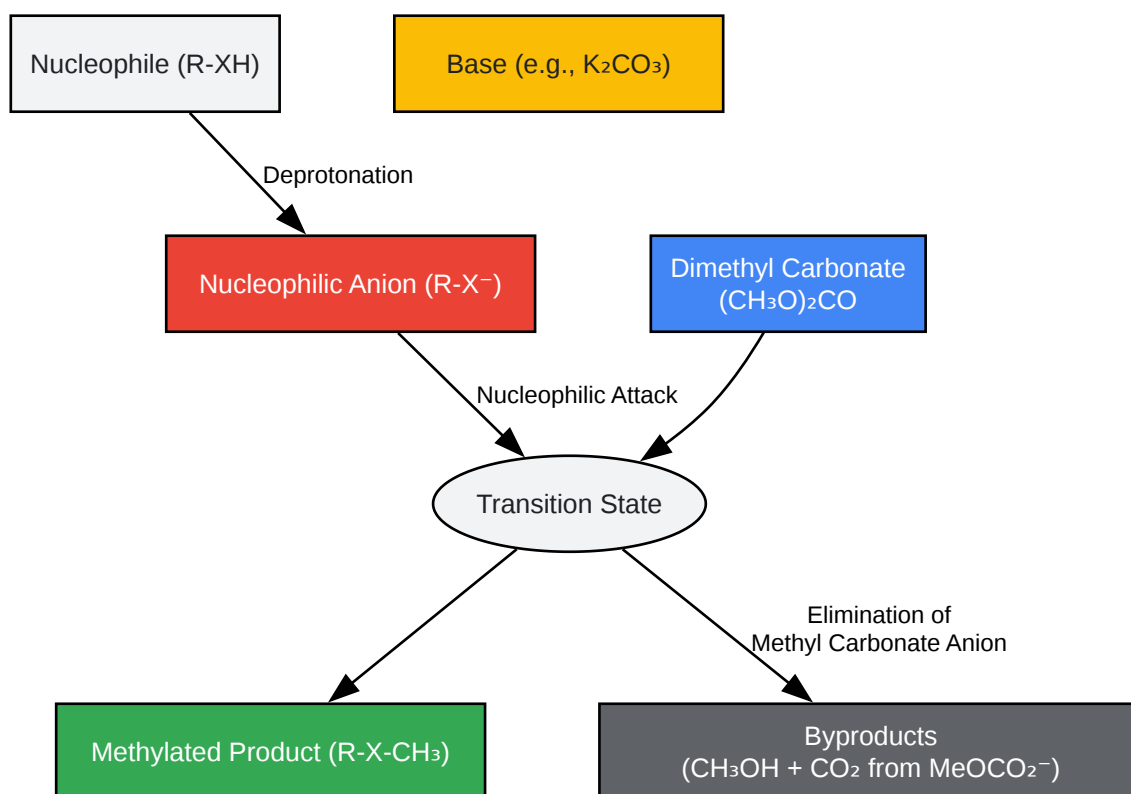
## Visualizations





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General workflow for methylation using dimethyl carbonate.



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Proposed mechanism for base-catalyzed methylation with DMC.

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